2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe final step involves the acylation of the benzimidazole derivative with the appropriate acylating agent to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is unique due to the presence of the methylsulfonyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct pharmacological profile, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-29(27,28)25-12-10-23(11-13-25)19-9-5-3-7-17(19)22-20(26)14-24-15-21-16-6-2-4-8-18(16)24/h2-9,15H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCUHMLTADETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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